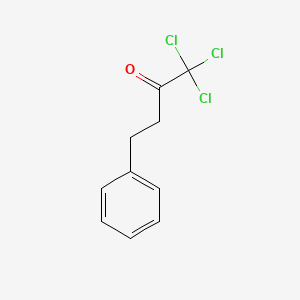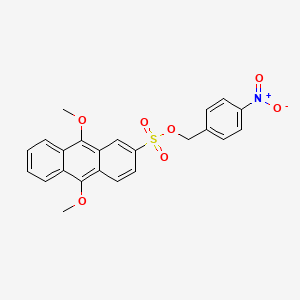
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate is an organic compound with the molecular formula C23H19NO7S. This compound is known for its unique structure, which combines a nitrophenyl group, a dimethoxyanthracene moiety, and a sulfonate ester. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate typically involves the esterification of 9,10-dimethoxyanthracene-2-sulfonic acid with (4-nitrophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro group on the phenyl ring can be a site for nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy groups on the anthracene moiety can be oxidized to form quinones under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic substitution: Substituted phenyl derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: Quinone derivatives of the anthracene moiety.
科学的研究の応用
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe in mechanistic studies.
Biology: Employed in the study of enzyme kinetics and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of (4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the anthracene moiety can intercalate into DNA, affecting its structure and function. The sulfonate ester group enhances the compound’s solubility and facilitates its interaction with biological molecules .
類似化合物との比較
Similar Compounds
(4-Nitrophenyl)methyl anthracene-2-sulfonate: Lacks the methoxy groups on the anthracene moiety.
(4-Nitrophenyl)methyl 9,10-dihydroxyanthracene-2-sulfonate: Contains hydroxyl groups instead of methoxy groups.
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-carboxylate: Has a carboxylate group instead of a sulfonate ester.
Uniqueness
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and sulfonate ester groups enhances its solubility and facilitates its use in various applications .
特性
CAS番号 |
121172-98-3 |
|---|---|
分子式 |
C23H19NO7S |
分子量 |
453.5 g/mol |
IUPAC名 |
(4-nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate |
InChI |
InChI=1S/C23H19NO7S/c1-29-22-18-5-3-4-6-19(18)23(30-2)21-13-17(11-12-20(21)22)32(27,28)31-14-15-7-9-16(10-8-15)24(25)26/h3-13H,14H2,1-2H3 |
InChIキー |
CUHCLROITCDERO-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



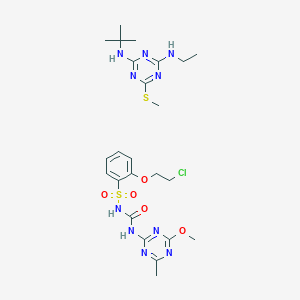
![2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14279839.png)
![2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]-](/img/structure/B14279853.png)
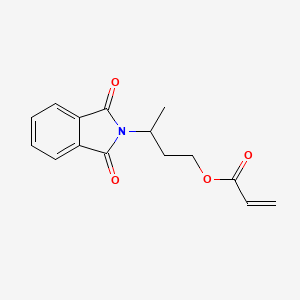
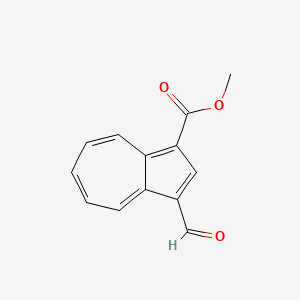
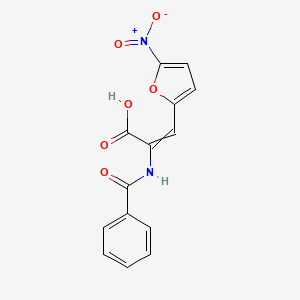
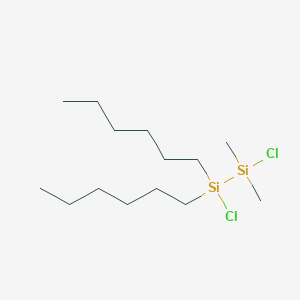
![9-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14279887.png)

![2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279897.png)
